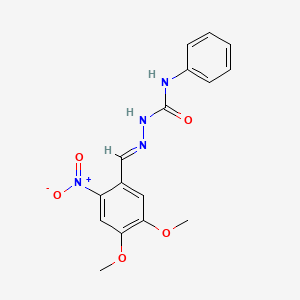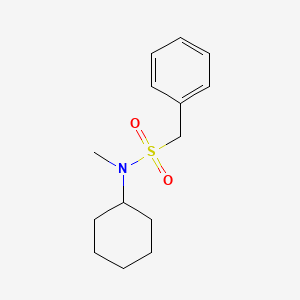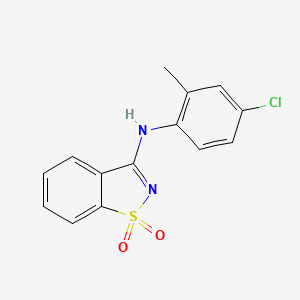![molecular formula C14H13N3O B5601817 2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one](/img/structure/B5601817.png)
2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds structurally related to "2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one" involves the reaction of dimethyl-pyrazole derivatives with indane-1,3-dione in the presence of pyridine in ethanol, leading to high yields and confirming the structure through spectral analysis (Asiri & Khan, 2011).
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using X-ray crystallography, revealing the crystal system, space group, and unit cell parameters. These analyses provide insights into the molecular conformation and structural characteristics of the compounds (Hayvalı et al., 2010).
Chemical Reactions and Properties
Reactivity studies indicate that the compound participates in various chemical reactions, including palladium-catalysed oxidative carbonylation, highlighting its reactive nature and potential for further chemical modifications (Bacchi et al., 2004).
Physical Properties Analysis
The physical properties, including the crystallization behavior and solubility, can be inferred from related compounds. For example, studies on similar structures have examined their crystallization in different space groups and solvent interactions (Fun et al., 2012).
Chemical Properties Analysis
Investigations into the chemical properties of closely related compounds, such as their luminescent properties and theoretical studies, offer insights into electronic structures, optimised geometrical parameters, and potential applications in materials science (Tang et al., 2014).
Applications De Recherche Scientifique
Catalysis and Synthesis
- Catalytic Applications : A study demonstrated the use of active methylene compounds in the catalyzed synthesis of tetrahydrobenzo[b]pyrans, highlighting the catalyst's remarkable reactivity and reusability (Mohammadi, Asghariganjeh, & Hadadzahmatkesh, 2017). This indicates potential for the chemical compound in facilitating efficient and sustainable chemical reactions.
Antioxidant, Antitumor, and Antimicrobial Activities
- Biological Activities : Research exploring the reactivity of similar pyrazolopyridine derivatives revealed significant antioxidant, antitumor, and antimicrobial activities, suggesting a potential role in the development of new therapeutic agents (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Corrosion Inhibition
- Corrosion Inhibition : An investigation into bipyrazolic derivatives, including compounds structurally related to "2-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-1,2-dihydro-3H-indol-3-one," demonstrated their efficacy as corrosion inhibitors for steel in acidic environments. This showcases the compound's utility in industrial applications where corrosion resistance is crucial (Missoum et al., 2013).
Synthesis of N-Confused Porphyrin Derivatives
- Porphyrin Derivatives : The synthesis of N-confused porphyrin derivatives with substituted positions was achieved through reactions involving active methylene compounds, presenting avenues for creating novel porphyrin-based materials with potential applications in photodynamic therapy and molecular electronics (Li et al., 2011).
Metal Complex Catalysis
- Metal Complexes and Catalysis : Studies on metal complexes with pyrazole ligands have shed light on their application as catalysts in ethylene oligomerization reactions, pointing towards their significance in the industrial synthesis of polymers and chemicals (Nyamato, Ojwach, & Akerman, 2014).
Propriétés
IUPAC Name |
(2Z)-2-[(1,3-dimethylpyrazol-4-yl)methylidene]-1H-indol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O/c1-9-10(8-17(2)16-9)7-13-14(18)11-5-3-4-6-12(11)15-13/h3-8,15H,1-2H3/b13-7- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQUKCLUSJCWNPJ-QPEQYQDCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1C=C2C(=O)C3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NN(C=C1/C=C\2/C(=O)C3=CC=CC=C3N2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(2,3-dihydrothieno[3,4-b][1,4]dioxin-5-ylcarbonyl)-1,4-oxazepan-6-ol](/img/structure/B5601735.png)

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(4-methoxybenzyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5601744.png)

![1-[4-(4-oxo-4H-3,1-benzoxazin-2-yl)phenyl]-2,5-pyrrolidinedione](/img/structure/B5601758.png)
![ethyl 2-[(1,3-benzodioxol-5-ylcarbonyl)amino]-4,5-dimethyl-3-thiophenecarboxylate](/img/structure/B5601765.png)
![N-benzyl-2-[(4-methoxy-6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5601781.png)
![2-{2-[(2S)-2-(morpholin-4-ylcarbonyl)pyrrolidin-1-yl]-2-oxoethyl}isoquinolin-1(2H)-one](/img/structure/B5601783.png)
![4-[4-(2,5-dimethylbenzoyl)-1-piperazinyl]-6-(1-piperidinyl)pyrimidine](/img/structure/B5601789.png)
![4-[(4-chlorophenoxy)acetyl]-5-methyl-1-(4-methylphenyl)-2-piperazinone](/img/structure/B5601795.png)
![2-(isobutylthio)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5601808.png)
![N-methyl-N-{2-[(3-oxo-3,4-dihydro-1(2H)-quinoxalinyl)carbonyl]phenyl}methanesulfonamide](/img/structure/B5601811.png)

![5-{(2S)-1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-3-ethyl-1,2,4-oxadiazole](/img/structure/B5601847.png)